4-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
This compound features a 1,2,3,4-tetrahydroquinoline core substituted at position 1 with a 2-methylpropanoyl group and at position 6 with a 4-bromobenzamide moiety.
Properties
IUPAC Name |
4-bromo-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c1-13(2)20(25)23-11-3-4-15-12-17(9-10-18(15)23)22-19(24)14-5-7-16(21)8-6-14/h5-10,12-13H,3-4,11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUWPHBPYUZHOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Acylation: The acylation of the amine group with 2-methylpropanoic acid or its derivatives can be performed using standard acylation reagents such as acyl chlorides or anhydrides.
Formation of the Benzamide Moiety: This step involves the reaction of the acylated tetrahydroquinoline with a benzoyl chloride derivative under basic conditions to form the final benzamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Acylation: Acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of quinoline derivatives.
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
In the realm of organic chemistry, 4-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide serves as a valuable building block for synthesizing more complex molecules. Its bromine atom can participate in nucleophilic substitution reactions, making it useful for creating derivatives with enhanced properties or functionalities. The compound's unique structure allows chemists to modify it through various synthetic pathways to optimize its characteristics for specific applications.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies on related compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .
Anticancer Activity
The tetrahydroquinoline structure is associated with various anticancer activities. While specific studies on this exact compound may be limited, structural analogs have shown promise in inhibiting cancer cell proliferation through different mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The potential anti-inflammatory effects of this compound are also noteworthy. Research has highlighted the therapeutic benefits of related compounds in reducing inflammation markers in biological systems, indicating that this compound could be explored further in this context .
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its therapeutic potential. Its unique structural characteristics make it a candidate for drug discovery efforts aimed at developing new treatments for diseases such as cancer and infectious diseases. The interaction of this compound with biological targets—such as enzymes and receptors—can provide insights into its mechanism of action and therapeutic efficacy.
Material Science
The compound has applications in material science as well. It can be utilized in the development of new materials due to its unique chemical properties and structural attributes. Its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals further emphasizes its industrial relevance.
Mechanism of Action
The mechanism of action of 4-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The exact pathways and targets involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Benzamide Derivatives with Aromatic Substituents
4-Bromo-N-(m-tolyl)benzamide (6d)
- Structure: Shares the 4-bromobenzamide group but lacks the tetrahydroquinoline core, instead featuring a meta-tolylamine substituent.
- Synthesis : Prepared via coupling ethyl 4-bromobenzoate with m-toluidine, achieving 95% yield .
- Key Differences: The absence of the tetrahydroquinoline ring likely reduces steric hindrance and alters solubility. The meta-methyl group on the aniline may enhance lipophilicity compared to the target compound’s 2-methylpropanoyl group.
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
- Structure : Contains a halogen-rich benzamide with a trifluoropropoxy group.
- Synthesis : Derived from 4-bromo-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzoyl chloride and 2-chloro-6-fluoroaniline (90% yield) .
- Key Differences: The trifluoropropoxy group introduces strong electron-withdrawing effects, which may increase metabolic stability compared to the target compound’s 2-methylpropanoyl substituent.
Tetrahydroquinoline-Based Analogs
4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB)
- Structure: Features a tetrahydroquinoline core substituted with a cyanoethyl group and diazenyl-linked benzonitrile.
- Applications : Used in spectroelectrochemical studies for Au electrode adsorption, demonstrating how substituents influence interfacial behavior .
- Key Differences: The diazenyl and cyano groups enable conjugation and redox activity, unlike the bromobenzamide in the target compound. This highlights how substituent choice tailors electrochemical vs. biological functionality.
Research Implications and Gaps
- Analogs like 6d suggest bromobenzamides may target enzyme active sites .
- Materials Science: The electrochemical behavior of CTDB demonstrates how tetrahydroquinoline derivatives interact with surfaces, guiding the design of the target compound for sensor applications .
- Synthetic Optimization : Higher yields in and (90–95%) suggest that refining coupling conditions (e.g., stoichiometry, catalysts) could improve the target compound’s synthesis.
Biological Activity
4-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. The compound is characterized by its unique molecular structure which includes a bromine atom and a tetrahydroquinoline moiety, contributing to its biological activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure consists of a benzamide core linked to a tetrahydroquinoline derivative, which is known for various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the tetrahydroquinoline framework have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .
Enzyme Inhibition
The compound has also been explored for its ability to inhibit specific enzymes related to disease processes. For example, it has been noted that tetrahydroquinoline derivatives can act as inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme implicated in the biosynthesis of catecholamines . This inhibition could potentially lead to therapeutic effects in conditions such as hypertension and anxiety disorders.
Neuroprotective Effects
Research indicates that compounds with similar structures may exhibit neuroprotective effects. Studies have shown that tetrahydroquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis . This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study 1: Synthesis and Biological Evaluation
A study conducted by researchers synthesized various tetrahydroquinoline derivatives, including this compound. The synthesized compounds were evaluated for their anticancer activity against human breast cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting strong anticancer properties .
Case Study 2: Mechanistic Studies on Enzyme Inhibition
Another study focused on the mechanism of action of tetrahydroquinoline derivatives as PNMT inhibitors. The kinetic analysis revealed that these compounds compete with the substrate for binding to the active site of PNMT. This competitive inhibition was confirmed through molecular docking studies which illustrated favorable binding interactions between the compound and the enzyme .
Research Findings Summary Table
Q & A
Q. What are the hypothesized biological targets of this compound?
- Structural analogs of tetrahydroquinoline derivatives show activity as selective nitric oxide synthase (NOS) inhibitors (e.g., nNOS inhibition via thiophene-carboximidamide groups) or RORγ inverse agonists (e.g., IC50 <1 µM for similar sulfonamide derivatives) . Target identification requires enzymatic assays (e.g., recombinant NOS isoforms) and binding studies (SPR or radioligand displacement) .
Advanced Research Questions
Q. How can selectivity for NOS isoforms (nNOS vs. eNOS/iNOS) be optimized?
- Strategy : Introduce steric bulk or polar groups to exploit active-site differences. For example:
- Replace 2-methylpropanoyl with piperidinyl or pyrrolidinyl groups to enhance nNOS selectivity (e.g., compound 70 showed >100-fold selectivity over eNOS) .
- Modify the benzamide’s bromine to electron-withdrawing groups (e.g., -CF3) to improve binding affinity .
Q. What structural features correlate with improved metabolic stability?
- Critical Modifications :
- Tetrahydroquinoline core : Reduces oxidation compared to fully aromatic quinoline.
- 2-Methylpropanoyl group : Limits esterase-mediated hydrolysis.
- Bromine substitution : Enhances lipophilicity (logP ~3.5) and plasma protein binding .
Q. How to resolve contradictions in enzymatic vs. cellular activity data?
- Case Study : High enzymatic IC50 (nNOS: 200 nM) but low cellular potency (EC50: 1 µM) may arise from poor membrane permeability.
- Solutions :
- Measure logD (octanol/water distribution) to assess permeability.
- Use PAMPA assays or Caco-2 cell monolayers to quantify passive diffusion.
- Introduce tertiary amines (e.g., piperazine) to enhance solubility without sacrificing logP .
Q. What in vivo models are suitable for pharmacokinetic (PK) and efficacy studies?
- PK Studies :
- Rodent models : IV/PO dosing (5 mg/kg) with plasma sampling over 24h. Target parameters: AUC >1000 ng·h/mL, t1/2 >4h.
- Tissue distribution : Brain-to-plasma ratio >0.3 for CNS targets .
- Efficacy Models :
- Neuropathic pain : Chronic constriction injury (CCI) in rats; measure mechanical allodynia reduction.
- Cancer : Xenograft models (e.g., HCT116 colorectal cancer) with bioluminescent imaging for tumor growth inhibition .
Methodological Guidance
Designing SAR studies for potency and selectivity :
- Library Design : Vary substituents at positions 1 (acyl groups) and 6 (benzamide). Include 10–20 analogs with Cl, Br, CF3, or OMe substitutions.
- Assays :
- Primary : NOS inhibition (radioactive citrulline detection).
- Secondary : Selectivity panels (e.g., kinase profiling, GPCR binding).
Addressing crystallization challenges for X-ray studies :
- Conditions : Slow vapor diffusion (ether into DCM solution) at 4°C.
- Key Metrics : Crystallographic data (e.g., space group P1, R-factor <0.1) as in analogous tetrahydroquinoline derivatives .
Interpreting conflicting bioactivity data across labs :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
